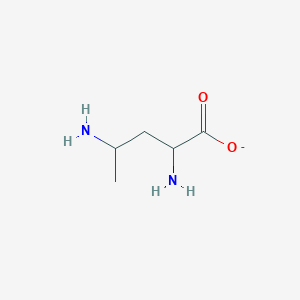
(2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid is a monocarboxylic acid that is (2Z,4E)-hexa-2,4-dienoic acid in which the hydrogen at position 2 is replaced by a hydroxy group. It is an enol and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a (2Z,4Z)-2-hydroxyhexa-2,4-dienoate.
Aplicaciones Científicas De Investigación
Biodegradation and Metabolic Pathways : (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid plays a role in the degradation of testosterone by Comamonas testosteroni TA441. This compound is a product of testosterone degradation and is further converted by specific enzymes in the bacterium's metabolic pathway (Horinouchi et al., 2005).
Root Gravitropism Inhibition : This compound has a structural analog, (2Z,4E)-5-phenylpenta-2,4-dienoic acid, known for inhibiting root gravitropic bending in plants like lettuce without inhibiting growth. This suggests potential applications in controlling plant growth and development (Shindo et al., 2020).
Chemical Synthesis and Organic Chemistry : The compound is involved in organic syntheses, such as in the stereoselective preparation of certain dienoic acids used in antibiotic synthesis (Morita & Kuwahara, 2007). It also serves as a substrate for research into enzymatic reactions, offering insights into enzymatic mechanisms and potential biotechnological applications (Speare et al., 2004).
Phytotoxicity and Biocontrol : A derivative of this compound, pyrenophoric acid, has been isolated from a fungal pathogen and shows phytotoxic properties. This suggests potential uses in biocontrol strategies for managing weed growth (Masi et al., 2014).
Enzymatic Degradation of Pollutants : The compound is a key intermediate in the degradation of polychlorinated biphenyls (PCBs) by certain bacteria, indicating its role in bioremediation processes (Xiu, 2013).
Propiedades
Nombre del producto |
(2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid |
|---|---|
Fórmula molecular |
C6H8O3 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
(2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid |
InChI |
InChI=1S/C6H8O3/c1-2-3-4-5(7)6(8)9/h2-4,7H,1H3,(H,8,9)/b3-2-,5-4- |
Clave InChI |
VPGPQVKJUYKKNN-LDIADDGTSA-N |
SMILES isomérico |
C/C=C\C=C(\C(=O)O)/O |
SMILES canónico |
CC=CC=C(C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(2,3,4-trimethoxyphenyl)ethyl]-2-pyrazolo[1,5-a]pyridinecarboxamide](/img/structure/B1235793.png)






![(2Z,9E,11S,13R)-2,6,13-trimethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde](/img/structure/B1235803.png)



![[3-(3,4-Methylenedioxyphenyl)-2-(mercaptomethyl)-1-oxoprolyl]alanine](/img/structure/B1235813.png)